Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate: The spirocyclic scaffold provides a three-dimensional framework that can be functionalized for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be achieved through multiple routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of spirocyclic compounds like this compound generally involves scalable reactions that can be optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic scaffold .
Scientific Research Applications
Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- Tert-butyl 1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate
Uniqueness
Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional framework. This structure allows for diverse functionalization and interaction with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(12)7-14-8-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLALJACTHVVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716617 |
Source
|
Record name | tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-30-1 |
Source
|
Record name | 1,1-Dimethylethyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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